Cas no 13074-00-5 (Azastene)

Azastene structure
Azastene structure
Product Name:Azastene
CAS No:13074-00-5
MF:C23H33NO2
MW:355.513626813889
CID:49015
PubChem ID:11725766
Update Time:2025-04-18

Azastene Chemical and Physical Properties

Names and Identifiers

    • Azastene
    • (17b)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
    • AZASTENE,EP
    • 17β-Hydroxy-4,4,17α-trimethyl-Δ5-androstenoisoxazol
    • 4,4,17-trimethyl-androst-5-eno[2,3-d]isoxazol-17β-ol
    • 4,4,17-trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17β-ol
    • Win-17625
    • 1H-Cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1b-ol,2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1,6,6,10a,12a-pentamethyl-(7CI)
    • Androsta-2,5-dieno[2,3-d]isoxazol-17b-ol, 4,4,17-trimethyl- (8CI)
    • 17b-Hydroxy-4,4,17a-trimethylandrost-5-eno[2,3-d]isoxazole
    • Isoxazol
    • Win 17625
    • 4,4,17-Trimethylandrost-2-eno[2,3-d]isoxazol-5-en-17β-ol
    • 4,4,17α-Trimethylandrost-2-eno[2,3-d]isoxazol-5-en-17β-ol
    • 13074-00-5
    • Q15633983
    • (17beta)-4,4,17-Trimethylandrosta-2,5-diene(3,2-d)isoxazol-17-ol
    • Androsta-2,5-dieno(2,3-d)isoxazol-17-ol, 4,4,17-trimethyl-, (17beta)-
    • SCHEMBL2110561
    • 4,4,17-Trimethylandrosta-2,5-dieno(2,3-d)isoxazol-17beta-ol
    • UNII-1XA84ITL1H
    • 1XA84ITL1H
    • ANDROSTA-2,5-DIENO(2,3-D)ISOXAZOL-17-OL, 4,4,17-TRIMETHYL-, (17.BETA.)-
    • 17beta-Hydroxy-4,4,17alpha-trimethylandrost-5-en-(2,3d)-isoxazole
    • 4,4,17-TRIMETHYLANDROSTA-2,5-DIENO(2,3-D)ISOXAZOL-17B-OL
    • (17beta)-4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17-ol
    • Azastenum [INN-Latin]
    • Azasteno [INN-Spanish]
    • 4,4,17-Trimethylandrosta-2,5-dieno[2,3-d]isoxazol-17beta-ol
    • DTXSID801180403
    • Azastenum
    • 4-hydroxy-N,N-diphenyl-(4R)-2-Pentynamide>98%byHPLC,>98%ee
    • (1S,2R,13R,14S,17S,18S)-2,9,9,17,18-pentamethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,10-trien-17-ol
    • Azastene [INN]
    • Azasteno
    • CHEMBL2103987
    • 4,4,17-alpha-Trimethylandrost-5-eno(2,3-d)isoxazol-17-ol
    • Inchi: 1S/C23H33NO2/c1-20(2)18-7-6-15-16(21(18,3)12-14-13-24-26-19(14)20)8-10-22(4)17(15)9-11-23(22,5)25/h7,13,15-17,25H,6,8-12H2,1-5H3/t15-,16+,17+,21-,22+,23+/m1/s1
    • InChI Key: AXLOCHLTNQDFFS-BESJYZOMSA-N
    • SMILES: O[C@@]1(C)CC[C@H]2[C@@H]3CC=C4C(C)(C)C5=C(C=NO5)C[C@]4(C)[C@H]3CC[C@@]21C

Computed Properties

  • Exact Mass: 355.25100
  • Monoisotopic Mass: 355.251
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 0
  • Complexity: 657
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.3A^2
  • XLogP3: 4.7

Experimental Properties

  • Density: 1.14
  • Melting Point: 178.5°C
  • Boiling Point: 488.52°C (rough estimate)
  • Flash Point: 233.5°C
  • Refractive Index: 1.5614 (estimate)
  • PSA: 46.26000
  • LogP: 5.03820
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk